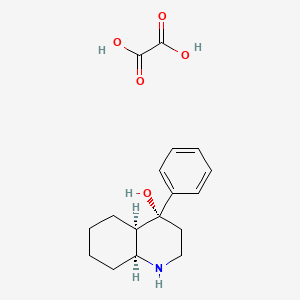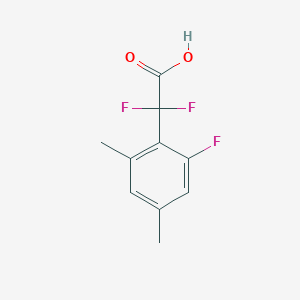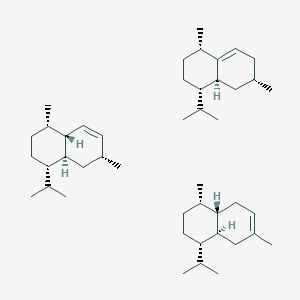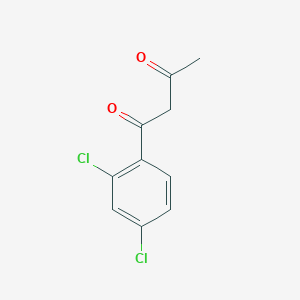![molecular formula C13H21NO B15239045 2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to an amino group (-NH2) and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol typically involves the reaction of 4-(Propan-2-yl)benzylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the epoxide or halohydrin, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase transfer agents may also be employed to improve the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The compound may also interact with cell membranes and receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-({[4-(Propan-2-yl)phenyl]methyl}amino)ethanol: Similar structure but with an ethanol backbone.
2-({[4-(Propan-2-yl)phenyl]methyl}amino)butanol: Similar structure but with a butanol backbone.
2-({[4-(Propan-2-yl)phenyl]methyl}amino)pentanol: Similar structure but with a pentanol backbone.
Uniqueness
2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol is unique due to its specific combination of functional groups and the presence of a propanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[(4-propan-2-ylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)13-6-4-12(5-7-13)8-14-11(3)9-15/h4-7,10-11,14-15H,8-9H2,1-3H3 |
InChI Key |
QVLHBQCQKHQDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238962.png)

![7-(Tert-butyl) 8-((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (3r,8s)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2-oxo-1,2,3,6,8,9-hexahydro-7h-[1,4]oxazino[3,2-g]isoquinoline-7,8-dicarboxylate](/img/structure/B15238970.png)

![4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine](/img/structure/B15238978.png)
![2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15238982.png)
![3',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15238990.png)


![3-[(Cyclopent-1-en-1-yl)methoxy]azetidine](/img/structure/B15239017.png)




